Famprofazone vs. All Pyrazolones: Exclusive Methamphetamine Metabolic Conversion (Quantified at 15–20% of Oral Dose)
Famprofazone is differentiated from all other pyrazolone NSAIDs by its metabolic conversion to methamphetamine and amphetamine, a property absent in comparators such as metamizole, propyphenazone, phenazone, aminopyrine, and phenylbutazone. Following oral administration, 15–20% of a famprofazone dose is converted to methamphetamine, with the pyrazolone moiety excreted as 3-hydroxymethyl-propyphenazone . This metabolic N-dealkylation pathway is unique to famprofazone among clinically used pyrazolones [1].
| Evidence Dimension | Metabolic conversion to methamphetamine |
|---|---|
| Target Compound Data | 15–20% of oral dose converted to methamphetamine |
| Comparator Or Baseline | Metamizole, propyphenazone, phenazone, phenylbutazone, aminopyrine |
| Quantified Difference | No methamphetamine production from comparators (qualitative difference) |
| Conditions | Human oral administration; urinary metabolite analysis by GC-MS |
Why This Matters
Procurement of famprofazone over any other pyrazolone is mandatory for analytical method validation targeting methamphetamine precursor detection, forensic toxicology reference standards, and doping control applications.
- [1] Neugebauer M. Some new urinary metabolites of famprofazone and morazone in man. J Pharm Biomed Anal. 1984. View Source
